molecular formula C14H12N6 B352872 4-(Pyridin-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 305852-51-1

4-(Pyridin-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No. B352872
M. Wt: 264.29g/mol
InChI Key: DXKWYOCAUDEVNS-UHFFFAOYSA-N
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Description

Triazines are a class of nitrogen-containing heterocycles . They are used in various fields due to their wide range of biological activities, including antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .


Synthesis Analysis

Triazines can be synthesized from cyanuric chloride . The chloride ions in cyanuric chloride can be replaced to give several variants of 1,3,5-triazine derivatives . The synthesis can be done using conventional methods or microwave irradiation .


Molecular Structure Analysis

Triazines are six-membered heterocyclic compounds with three nitrogen atoms . They are analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .


Chemical Reactions Analysis

The reactivity of triazines can vary depending on the substituents attached to the ring . For example, the compound 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole (abpt) undergoes deamination in the presence of copper ions during the process of coordination .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazines can vary widely depending on their structure and substituents. For example, some triazine derivatives exhibit antimicrobial activity .

Safety And Hazards

The safety and hazards associated with triazines can vary depending on their structure and the specific compound. Some triazine derivatives have been found to be non-toxic up to certain concentrations .

Future Directions

Research into triazine derivatives continues due to their wide range of biological activities . Future directions may include the design and synthesis of novel antimicrobial molecules .

properties

IUPAC Name

4-pyridin-3-yl-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6/c15-13-18-12(9-4-3-7-16-8-9)20-11-6-2-1-5-10(11)17-14(20)19-13/h1-8,12H,(H3,15,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKWYOCAUDEVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662850
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(3-Pyridyl)-1,4-dihydro[1,3,5]triazino[1,2-A][1,3]benzimidazol-2-amine

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